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CAS No.: 51434-62-9

Cat. No.: B14652333

Get Quote

Introduction

Potassium dicyanoaurate(I), K[Au(CN)₂], is a key compound used extensively in the

electrodeposition of gold. While traditionally used in alkaline and neutral cyanide baths, its

application in acidic gold plating baths is crucial for producing hard, bright, and wear-resistant

gold deposits, particularly for the electronics and decorative industries.[1] Acidic gold plating

solutions typically operate at a pH range of 3.5 to 5.0, a range where the potassium gold

cyanide complex remains stable.[1] These baths allow for the co-deposition of transition metals

like cobalt, nickel, or iron, which significantly enhances the hardness and durability of the gold

layer.[1] The resulting "hard gold" deposits are essential for components requiring excellent

sliding wear resistance, such as electrical connectors.[1] This document provides detailed

application notes and protocols for researchers and scientists working with K[Au(CN)₂] in acidic

gold plating baths.

Chemical Principles

The fundamental principle of gold electroplating from a K[Au(CN)₂] bath is the electrochemical

reduction of the stable dicyanoaurate(I) complex, [Au(CN)₂]⁻, at the cathode (the substrate
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being plated). The overall cathodic reaction is:

[Au(CN)₂]⁻ + e⁻ → Au(s) + 2CN⁻[2]

The stability of the aurocyanide complex is a critical factor in achieving a controlled and high-

quality deposition.[2] In acidic solutions, the pH must be carefully controlled to remain above

approximately 3.1 to prevent the decomposition of the gold cyanide complex and the

precipitation of insoluble gold(I) cyanide (AuCN).[1] Additives such as citrates and phosphates

are often used as buffers and conducting salts to maintain the solution's pH and conductivity.[1]

Data Presentation: Bath Composition and Operating
Parameters
The composition of the acidic gold plating bath and its operating parameters are critical for

determining the properties of the deposited gold layer. The following tables summarize typical

compositions and conditions.

Table 1: Typical Acidic Gold Plating Bath Composition

Component
Concentration
Range

Purpose Reference

Potassium

Dicyanoaurate(I)

(K[Au(CN)₂])

0.7 - 94.0 g/L Source of gold ions [3][4]

Conducting/Buffering

Salts (e.g., Citrates,

Phosphates)

30 - 150 g/L
Provides conductivity

and pH buffering
[1]

Weak Organic Acid

(e.g., Citric Acid)
3 - 150 g/L

pH adjustment and

complexing agent
[5][6]

Hardeners (e.g.,

Cobalt or Nickel salts)

As needed (e.g., 1.5

g/L Ni carbonate)

Co-deposits with gold

to increase hardness
[1][7]

Table 2: Typical Operating Parameters for Acidic Gold Plating
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Parameter Typical Range Effects on Deposit Reference

pH 3.5 - 5.0

Critical for bath

stability and deposit

quality. Lower pH can

lead to HCN

formation.

[1]

Temperature 25 - 60 °C

Affects conductivity,

deposition rate, and

internal stress.

[2]

Current Density
0.1 - 10 mA/cm² (or 10

- 80 A/ft²)

Higher densities

increase plating rate

but can lead to

rougher deposits.

[2][3]

Experimental Protocols
Protocol 1: Preparation of an Acidic Gold Plating Bath

This protocol describes the preparation of a 1-liter acidic gold plating bath.

Materials:

Potassium Dicyanoaurate(I) (K[Au(CN)₂])

Dipotassium Phosphate (K₂HPO₄) or Sodium Acid Diorthophosphate

Citric Acid

Deionized Water

Potassium Hydroxide (KOH) or Phosphoric Acid for pH adjustment

Beaker (1 L)

Magnetic stirrer and stir bar

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.nmfrc.org/pdf/p1199h.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_Electrochemical_Deposition_of_Gold_from_Cyanide_Solutions.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_Electrochemical_Deposition_of_Gold_from_Cyanide_Solutions.pdf
https://patents.google.com/patent/US3303112A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14652333?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


pH meter

Procedure:

In a 1 L beaker, dissolve the buffering salts (e.g., 80 g of sodium acid diorthophosphate) in

approximately 750 mL of deionized water while stirring.[3]

Slowly add the required amount of K[Au(CN)₂] (e.g., 12 g) to the solution.[3] Caution: This

step should be performed in a well-ventilated fume hood as some hydrogen cyanide (HCN)

gas may be released.[3]

Add the weak organic acid (e.g., citric acid) to the solution.

Adjust the pH of the solution to the desired range (e.g., 3.5-5.0) using a dilute solution of

phosphoric acid or potassium hydroxide.

Add deionized water to bring the final volume to 1 liter.

If required for hard gold plating, add the appropriate amount of a hardening agent, such as a

nickel or cobalt salt.[6]

The bath can be aged by heating it to around 180°F (82°C) for one hour and then allowing it

to cool.[3]

Protocol 2: Substrate Preparation and Electroplating

Proper substrate preparation is crucial for achieving good adhesion and a uniform gold coating.

Materials:

Substrate to be plated (e.g., copper, nickel)

Cleaning solutions (e.g., acetone, isopropanol, deionized water)

Acid activation solution (e.g., dilute sulfuric acid)

Plating cell/beaker
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Anode (e.g., platinized titanium or stainless steel)[5][6]

DC power supply (potentiostat/galvanostat)

Hot plate with magnetic stirrer

Procedure:

Substrate Cleaning:

Degrease the substrate by sonicating in acetone, followed by isopropanol, and finally rinse

thoroughly with deionized water.

Surface Activation:

Immerse the cleaned substrate in a dilute acid solution (e.g., 10% H₂SO₄) for 30-60

seconds to remove any surface oxides.

Rinse the activated substrate thoroughly with deionized water.

Electroplating Setup:

Place the prepared acidic gold plating solution into the plating cell.

Submerge the anode and the prepared substrate (cathode) into the solution.

Connect the anode and cathode to the DC power supply.

Deposition:

Heat the solution to the desired temperature (e.g., 50°C) with gentle stirring.[2]

Apply the desired current density (e.g., 1-5 mA/cm²) or potential.[2]

Continue the deposition for the calculated time to achieve the desired thickness.

Post-Plating Treatment:

Once the deposition is complete, turn off the power supply.
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Remove the plated substrate and rinse it thoroughly with deionized water.

Dry the substrate using a stream of nitrogen or in a clean oven at low temperature.

Visualizations
The following diagrams illustrate the key processes in acidic gold plating.
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Caption: Workflow for the acidic gold plating process.
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Caption: Gold deposition reaction at the cathode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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